molecular formula C7H5Cl2NO B13943981 4,5-Dichloro-6-methylnicotinaldehyde

4,5-Dichloro-6-methylnicotinaldehyde

Cat. No.: B13943981
M. Wt: 190.02 g/mol
InChI Key: DVTGCTDRRPKXLP-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylnicotinaldehyde is a chlorinated pyridine derivative with a molecular formula of C₇H₅Cl₂NO. It features a pyridine ring substituted with chlorine atoms at positions 4 and 5, a methyl group at position 6, and an aldehyde functional group at position 3. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4,5-dichloro-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H5Cl2NO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3

InChI Key

DVTGCTDRRPKXLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4,5-Dichloro-6-methylnicotinaldehyde typically involves the chlorination of 6-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of photocatalysts to enhance the reaction efficiency and yield . The reaction conditions are generally mild, and the process is designed to minimize side reactions and maximize product purity.

Chemical Reactions Analysis

4,5-Dichloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-6-methylnicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is most directly comparable to other chlorinated nicotinaldehyde derivatives. Below is a comparative analysis with 4,6-dichloro-nicotinaldehyde (C₆H₃Cl₂NO), a closely related analog documented in recent literature .

Table 1: Key Structural and Functional Differences
Property 4,5-Dichloro-6-methylnicotinaldehyde 4,6-Dichloro-nicotinaldehyde
Substituents Cl (4,5), CH₃ (6), CHO (3) Cl (4,6), CHO (3)
Molecular Formula C₇H₅Cl₂NO C₆H₃Cl₂NO
Molecular Weight ~190.0 g/mol (calculated) ~176.0 g/mol (calculated)
Key Functional Groups Aldehyde, dichloro, methyl Aldehyde, dichloro
Electronic Effects Electron-deficient (ortho-dichloro) Electron-deficient (para-dichloro)
Lipophilicity (LogP) Higher (due to methyl group) Lower

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